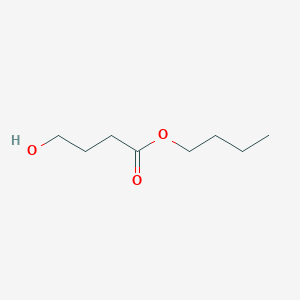

Butyl 4-hydroxybutanoate

Description

Butyl 4-hydroxybutanoate (hypothetical structure: C₈H₁₆O₃) is an ester derivative of 4-hydroxybutanoic acid (GHB). The hydroxyl group in the 4-position may influence its physicochemical properties, such as solubility and hydrogen-bonding capacity. Notably, 4-hydroxybutanoic acid (CAS 591-81-1) is a well-documented compound with applications in pharmaceuticals and industrial chemistry .

Properties

IUPAC Name |

butyl 4-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-7-11-8(10)5-4-6-9/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKWTTBGNVXQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621612 | |

| Record name | Butyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55482-94-5 | |

| Record name | Butyl 4-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55482-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 4-hydroxybutanoate can be synthesized through the esterification of 4-hydroxybutanoic acid with butanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

4-Hydroxybutanoic acid+ButanolH2SO4Butyl 4-hydroxybutanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize fixed-bed reactors with acid catalysts to achieve high yields and efficient production. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards ester formation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form butyl 4-oxobutanoate. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to butyl 4-hydroxybutanol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Butyl 4-oxobutanoate.

Reduction: Butyl 4-hydroxybutanol.

Substitution: Various esters and alcohols depending on the nucleophile used.

Scientific Research Applications

Chemistry: Butyl 4-hydroxybutanoate is used as a building block in organic synthesis. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound is utilized in biochemical studies to investigate metabolic pathways involving butanoic acid derivatives. It is also used in the synthesis of biologically active molecules.

Medicine: In the medical field, this compound is explored for its potential use in drug delivery systems. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry: The compound finds applications in the manufacture of fragrances, flavors, and plasticizers. Its pleasant odor makes it a valuable ingredient in perfumery .

Mechanism of Action

Butyl 4-hydroxybutanoate exerts its effects primarily through hydrolysis, where it is converted back to 4-hydroxybutanoic acid and butanol. This reaction is catalyzed by esterases in biological systems. The released 4-hydroxybutanoic acid can then participate in various metabolic pathways, including the synthesis of gamma-aminobutyric acid (GABA), a neurotransmitter involved in inhibitory signaling in the central nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related compounds, including butyl acetate (an ester), 4-hydroxybutanoic acid (GHB), and 4-hydroxybenzaldehyde (an aromatic aldehyde).

Butyl Acetate (C₆H₁₂O₂)

Butyl acetate is a widely used ester with industrial applications in coatings, solvents, and fragrances. Key properties from include:

| Property | Butyl Acetate |

|---|---|

| Molecular Weight | 116.16 g/mol |

| Density (20°C) | 0.8825 g/cm³ |

| Boiling Point | 126°C |

| Melting Point | -78°C |

| Vapor Pressure (25°C) | 11.5 mmHg |

| Appearance | Colorless liquid |

Compared to butyl 4-hydroxybutanoate (hypothetical), butyl acetate lacks a hydroxyl group, resulting in lower polarity and reduced hydrogen-bonding capacity. This difference likely leads to lower boiling points and higher volatility in butyl acetate .

4-Hydroxybutanoic Acid (GHB, C₄H₈O₃)

4-Hydroxybutanoic acid (GHB) is a hydroxycarboxylic acid with neurological and pharmaceutical relevance. GHB is regulated as a controlled substance in many jurisdictions due to its psychoactive effects .

4-Hydroxybenzaldehyde (C₇H₆O₂)

4-Hydroxybenzaldehyde () is an aromatic aldehyde with antimicrobial and antioxidant properties. Unlike this compound, it features a benzene ring and a phenolic hydroxyl group, contributing to its rigid structure and higher melting point (reported as ~112°C in other studies). Its applications in ethnopharmacology contrast with the industrial uses of ester compounds .

Key Research Findings and Functional Contrasts

- Hydrogen Bonding and Solubility: The hydroxyl group in this compound (if present) would enhance water solubility compared to non-hydroxylated esters like butyl acetate. However, esterification generally reduces polarity, leading to lower solubility than the parent acid (GHB) .

- Thermal Stability: Butyl acetate’s relatively low boiling point (126°C) reflects its volatility as a simple ester. In contrast, hydroxylated esters like this compound may exhibit higher boiling points due to intermolecular hydrogen bonding, though direct data is unavailable.

- Regulatory Status : GHB’s strict regulation contrasts with the broader industrial acceptance of butyl acetate, highlighting how functional groups influence legal and safety profiles .

Data Limitations and Discrepancies

For example:

- Structural analogs like butyl acetate () and 4-hydroxybenzaldehyde () belong to distinct chemical classes, limiting direct comparisons.

Biological Activity

Butyl 4-hydroxybutanoate, also known as butyl 4-hydroxybutyrate, is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and metabolic effects. This article explores its biological activity through various studies and findings.

- Chemical Formula : C₈H₁₆O₃

- Molecular Weight : 160.21 g/mol

- CAS Number : 22020654

Antimicrobial Properties

Recent research has highlighted the ability of hydroxylated derivatives of butyrate, including this compound, to induce the expression of antimicrobial peptides (AMPs). A study conducted on murine bone marrow-derived macrophages demonstrated that these compounds can modulate AMP expression differentially, enhancing the innate immune response against bacterial infections. This mechanism operates independently of histone deacetylase inhibition, suggesting a novel pathway for increasing resistance to bacterial contamination in vivo .

Metabolism and Absorption

The metabolism of this compound has been investigated to understand its pharmacokinetics. In a study involving dermal absorption in rats, it was found that approximately 52% of a low dose (10 mg/kg) and 8% of a higher dose (100 mg/kg) were absorbed through the skin over a period of 72 hours. Urinary excretion was identified as the primary route for elimination . The compound is rapidly hydrolyzed in the liver, with metabolites such as p-hydroxybutyric acid (PHBA) being produced, which are considered non-toxic .

Study on Antimicrobial Peptides

A pivotal study published in Nature explored how this compound promotes AMP expression. The findings indicated that functionalizing biomaterials with this compound could enhance their antimicrobial properties by boosting the host's immune response. This application is particularly relevant for medical devices and implants where bacterial contamination poses significant risks .

Pharmacokinetics in Human and Animal Models

Research comparing the metabolism of butyl paraben (a related compound) revealed significant differences between human and rat skin regarding the hydrolysis rates to yield PHBA. In vitro studies showed that human hepatocytes metabolized butyl paraben efficiently, indicating that similar metabolic pathways may be present for this compound .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing butyl 4-hydroxybutanoate, and how can reaction conditions be optimized to minimize side-product formation?

- Methodological Answer : this compound can be synthesized via esterification of 4-hydroxybutanoic acid with butanol using acid catalysts (e.g., H₂SO₄) or enzymatic approaches (lipases). Key variables include temperature (40–80°C), solvent choice (e.g., toluene for azeotropic water removal), and catalyst loading. Side products like 4-hydroxythis compound (4-HHB) may form via transesterification; GC-MS or HPLC should monitor purity . Kinetic studies and fractional factorial designs can identify optimal conditions.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should raw data be processed to confirm structural integrity?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm ester linkage and hydroxyl group positioning. IR spectroscopy verifies carbonyl (C=O) and hydroxyl (O-H) stretches. Mass spectrometry (EI/ESI) determines molecular ion peaks. For quantitative purity, employ GC with FID or HPLC-UV. Processed data (e.g., integration ratios in NMR) should be compared to literature values in databases like SciFinder or Reaxys . Raw data (e.g., chromatograms) should be archived in appendices .

Q. How does the stability of this compound vary under different storage conditions, and what degradation pathways are most prevalent?

- Methodological Answer : Stability studies should assess temperature (4°C vs. room temperature), humidity, and light exposure. Accelerated degradation tests (e.g., 40°C/75% RH) can predict shelf life. Hydrolysis is a primary degradation pathway due to the ester group; monitor via pH shifts or LC-MS for free 4-hydroxybutanoic acid. Use Arrhenius modeling to extrapolate long-term stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of this compound in esterification or transesterification reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies for esterification pathways. Solvent effects are simulated using COSMO-RS. Compare predicted kinetic parameters (e.g., rate constants) with experimental data from batch reactors. Validate models using isotopic labeling or in situ FTIR to track intermediate species .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Methodological Answer : Discrepancies may arise from impurities in starting materials, catalyst pretreatment, or analytical calibration differences. Replicate studies using standardized reagents (≥98% purity, verified via GC/HPLC) and controlled humidity. Cross-validate catalytic turnover numbers (TON) using multiple techniques (e.g., titrimetry, NMR). Meta-analyses of literature data should account for reactor type (batch vs. flow) and mixing efficiency .

Q. How can metabolic engineering enhance microbial production of this compound, and what are the key bottlenecks in pathway efficiency?

- Methodological Answer : Engineer E. coli or Clostridium strains to co-express 4-hydroxybutanoate dehydrogenases and alcohol acyltransferases. Optimize cofactor (NADH/NAD⁺) balancing via CRISPRi knockdowns of competing pathways (e.g., fatty acid biosynthesis). Use fed-batch fermentation with real-time metabolomics (LC-QTOF-MS) to identify bottlenecks (e.g., substrate toxicity or ATP depletion). Compare yields under aerobic vs. anaerobic conditions .

Q. What role does this compound play in liquid organic hydrogen carrier (LOHC) systems, and how does its hydrogenation/dehydrogenation kinetics compare to alternatives like GBL/BDO?

- Methodological Answer : Evaluate its hydrogen storage capacity (wt%) via pressure-composition-temperature (PCT) isotherms. Compare activation energies for dehydrogenation using Ru/Al₂O₃ catalysts in fixed-bed reactors. Side products like 4-HHB and dibutyleneglycol (DG) indicate competing transesterification/etherification; quantify via GC-MS and adjust catalyst selectivity (e.g., doping with Pt) .

Methodological Considerations

- Data Contradiction Analysis : Always report measurement uncertainties (e.g., ±5% for GC peak areas) and use statistical tools (ANOVA, t-tests) to assess significance. Replicate experiments under identical conditions to distinguish systematic vs. random errors .

- Experimental Design : Use Box-Behnken or central composite designs for multifactorial optimization. Include negative controls (e.g., catalyst-free reactions) to identify non-catalytic pathways .

- Literature Review : Prioritize primary sources from PubMed or Web of Science. Exclude non-peer-reviewed platforms like .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.